molecular formula C16H21NO2 B7583019 (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone

(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone

Katalognummer B7583019
Molekulargewicht: 259.34 g/mol
InChI-Schlüssel: LVXFXCWVELLLJU-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone, also known as Bupropion, is a medication used for the treatment of depression, seasonal affective disorder, and smoking cessation. It belongs to the class of drugs known as aminoketones and works by inhibiting the reuptake of dopamine and norepinephrine, two important neurotransmitters in the brain. Bupropion has gained popularity due to its efficacy and relatively low incidence of side effects compared to other antidepressant medications.

Wissenschaftliche Forschungsanwendungen

(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been extensively studied for its antidepressant and smoking cessation properties. It has also been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), obesity, and neuropathic pain. (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been shown to be effective in reducing symptoms of depression and improving quality of life in patients with major depressive disorder. It has also been found to be effective in aiding smoking cessation by reducing nicotine cravings and withdrawal symptoms.

Wirkmechanismus

(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This results in increased levels of these neurotransmitters, which are associated with improved mood and decreased cravings for nicotine. (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has also been found to have activity at nicotinic acetylcholine receptors, which may contribute to its smoking cessation properties.
Biochemical and Physiological Effects
(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of dopamine and norepinephrine in the brain, which are associated with improved mood and decreased cravings for nicotine. (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has also been found to have activity at nicotinic acetylcholine receptors, which may contribute to its smoking cessation properties. (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been found to have a relatively low incidence of side effects compared to other antidepressant medications.

Vorteile Und Einschränkungen Für Laborexperimente

(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has a number of advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant and smoking cessation properties. (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has also been found to have a relatively low incidence of side effects compared to other antidepressant medications. However, there are limitations to the use of (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone in lab experiments. Its effects on neurotransmitter levels in the brain can be complex and difficult to measure, and it may interact with other medications or substances.

Zukünftige Richtungen

There are a number of future directions for research on (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone. One area of interest is the potential use of (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone in the treatment of ADHD. (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been found to be effective in reducing symptoms of ADHD in some studies, and further research is needed to determine its efficacy and safety in this population. Another area of interest is the potential use of (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone in the treatment of neuropathic pain. (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been found to have analgesic properties in some studies, and further research is needed to determine its efficacy and safety in this population. Finally, there is ongoing research on the development of new medications that target the dopamine and norepinephrine systems in the brain, and (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone may serve as a useful model for the development of these medications.
Conclusion
(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone is a medication used for the treatment of depression, seasonal affective disorder, and smoking cessation. It works by inhibiting the reuptake of dopamine and norepinephrine in the brain, resulting in increased levels of these neurotransmitters. (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been extensively studied for its antidepressant and smoking cessation properties, and has also been investigated for its potential use in the treatment of ADHD, obesity, and neuropathic pain. (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has a number of advantages for lab experiments, including a well-established mechanism of action and a relatively low incidence of side effects compared to other antidepressant medications. However, there are limitations to the use of (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone in lab experiments, and further research is needed to determine its efficacy and safety in a variety of populations.

Synthesemethoden

(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone can be synthesized using a variety of methods, including the reduction of 2-chloro-N-tert-butyl-3'-chloropropiophenone with lithium aluminum hydride, and the condensation of 3-chloropropiophenone with cyclobutylamine followed by reduction with sodium borohydride. The synthesis of (1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone can also be achieved through the use of chiral auxiliaries, such as (S)-phenylglycinol, to obtain the desired stereochemistry.

Eigenschaften

IUPAC Name

(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-14-7-10-17(12-14)15(19)16(8-4-9-16)11-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXFXCWVELLLJU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2)C(=O)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(CC2=CC=CC=C2)C(=O)N3CC[C@@H](C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.